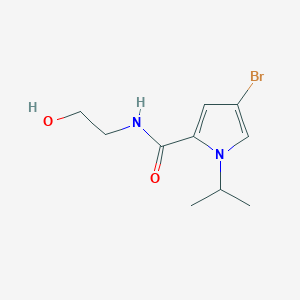
4-Bromo-N-(2-hydroxyethyl)-1-isopropyl-1h-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-N-(2-hydroxyethyl)-1-isopropyl-1h-pyrrole-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a bromine atom, a hydroxyethyl group, and an isopropyl group attached to a pyrrole ring, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(2-hydroxyethyl)-1-isopropyl-1h-pyrrole-2-carboxamide typically involves the bromination of a pyrrole derivative followed by the introduction of the hydroxyethyl and isopropyl groups. One common method includes:
Bromination: The pyrrole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Hydroxyethylation: The brominated pyrrole is then reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Isopropylation: Finally, the isopropyl group is introduced via an alkylation reaction using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-Bromo-N-(2-hydroxyethyl)-1-isopropyl-1h-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding hydrogenated pyrrole.
Substitution: Formation of substituted pyrrole derivatives.
科学研究应用
4-Bromo-N-(2-hydroxyethyl)-1-isopropyl-1h-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Bromo-N-(2-hydroxyethyl)-1-isopropyl-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-Bromo-N-(2-hydroxyethyl)benzenesulfonamide
- 4-Bromo-N-(2-hydroxyethyl)benzenecarboxamide
- 4-Bromo-N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide
Uniqueness
4-Bromo-N-(2-hydroxyethyl)-1-isopropyl-1h-pyrrole-2-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties compared to similar compounds. Its combination of bromine, hydroxyethyl, and isopropyl groups makes it a valuable molecule for targeted research and industrial applications.
生物活性
4-Bromo-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrrole-2-carboxamide, a compound of interest in medicinal chemistry, has shown various biological activities that warrant detailed exploration. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 1155592-96-3
- Molecular Formula : C13H13BrN2O2
- Molecular Weight : 309.163 g/mol
Structure
The structural features of the compound include a bromine atom, a hydroxyethyl group, and an isopropyl substituent on the pyrrole ring, which may influence its biological interactions.
Antiviral Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit antiviral properties. For instance, certain pyrrole-based compounds have demonstrated effectiveness against various viruses by inhibiting viral replication processes. A study highlighted that modifications in the pyrrole structure can lead to increased antiviral potency, particularly against RNA viruses like HCV and RSV .
Anticancer Properties
Research has shown that this compound possesses anticancer activity. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial for various biological processes. Notably, it has shown promise as an inhibitor of dihydroorotate dehydrogenase (DHODH), a target for the treatment of malaria and other parasitic infections . The inhibition of DHODH disrupts the pyrimidine biosynthesis pathway in parasites, leading to reduced viability.
Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of this compound against HCV. The results indicated an EC50 value of approximately 6.7 µM, demonstrating significant antiviral activity with a selectivity index indicating low cytotoxicity .
Study 2: Anticancer Activity
In a separate investigation focusing on cancer cell lines, the compound was tested for its ability to induce apoptosis. Results showed a dose-dependent increase in apoptosis markers with IC50 values ranging from 10 to 15 µM across different cancer types .
Research Findings Summary Table
属性
分子式 |
C10H15BrN2O2 |
|---|---|
分子量 |
275.14 g/mol |
IUPAC 名称 |
4-bromo-N-(2-hydroxyethyl)-1-propan-2-ylpyrrole-2-carboxamide |
InChI |
InChI=1S/C10H15BrN2O2/c1-7(2)13-6-8(11)5-9(13)10(15)12-3-4-14/h5-7,14H,3-4H2,1-2H3,(H,12,15) |
InChI 键 |
DMCFNXTVJCLWIQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C=C1C(=O)NCCO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















